1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxypropanamine backbone
Vorbereitungsmethoden
The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine typically involves several steps. One common method starts with the reaction of 2,4-difluoroaniline with ethyl chloroacetate to form an intermediate, which is then subjected to further reactions to introduce the amine group and complete the synthesis . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the ethoxypropanamine backbone facilitates the compound’s overall activity . The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group but different functional groups and applications.
Voriconazole: Another antifungal agent with structural similarities but distinct pharmacological properties.
Efinaconazole: An antifungal compound with a similar mechanism of action but different chemical structure.
Eigenschaften
Molekularformel |
C11H15F2NO |
---|---|
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine |
InChI |
InChI=1S/C11H15F2NO/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6,10H,2,5,7,14H2,1H3 |
InChI-Schlüssel |
YYKKATMPRATNRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CC1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.